molecular formula C8H14O B3380869 1-Cyclopropyl-2,2-dimethylpropan-1-one CAS No. 20845-95-8

1-Cyclopropyl-2,2-dimethylpropan-1-one

Cat. No. B3380869
CAS RN: 20845-95-8
M. Wt: 126.2 g/mol
InChI Key: AWQUMGUAPWNEFT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2-dimethylpropan-1-one, also known as cyclopropyl methyl ketone, is a colorless liquid with a camphor-like odor. It has a molecular formula of C8H14O and a molecular weight of 126.2 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2,2-dimethylpropan-1-one consists of a cyclopropyl group attached to a ketone group. The cyclopropyl group is a chemical structure derived from cyclopropane, with an empirical formula of C3H5 .


Physical And Chemical Properties Analysis

1-Cyclopropyl-2,2-dimethylpropan-1-one is a colorless liquid with a camphor-like odor. Its molecular formula is C8H14O and it has a molecular weight of 126.2 g/mol .

Scientific Research Applications

Applications in Fragrance Material and Safety Assessment

  • A comprehensive toxicologic and dermatologic review of a structurally similar compound, 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, used as a fragrance ingredient, was presented. This study, part of a group on Alkyl Cyclic Ketones, highlighted the importance of evaluating safety through detailed toxicology and dermatology papers. The review included data on physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity, contributing to the overall assessment of safety in fragrance materials (Scognamiglio, Letizia, & Api, 2013).

Novel Synthesis Methods

  • Research has focused on converting gem-dimethyl groups into cyclopropanes via palladium-catalyzed sequential C-H activation and radical cyclization. This novel route to synthesize cyclopropane derivatives demonstrates the versatility of 1,1-dimethyls in creating cyclopropanated structures, showcasing an innovative approach to organic synthesis (Giri, Wasa, Breazzano, & Yu, 2006).

Chemical Reactions and Compound Synthesis

  • The synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid and its derivatives were explored due to their biological activity. This work, producing eight new compounds with yields ranging from 40.5% to 59.7%, underscores the biological significance and potential applications of cyclopropane-containing compounds in medicinal chemistry (Li, 2009).

Advancements in Drug Discovery and Development

  • The "Cyclopropyl Fragment" has seen increasing use in drug development, transitioning candidates from preclinical to clinical stages. The cyclopropane ring, characterized by its coplanarity, short and strong C-C bonds, enhanced π-character of C-C bonds, and stronger C-H bonds than those in alkanes, plays a crucial role in enhancing potency, reducing off-target effects, and overcoming challenges in drug discovery (Talele, 2016).

properties

IUPAC Name

1-cyclopropyl-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,3)7(9)6-4-5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQUMGUAPWNEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284114
Record name 1-Cyclopropyl-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2,2-dimethylpropan-1-one

CAS RN

20845-95-8
Record name 1-Cyclopropyl-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20845-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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